3-iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid

Catalog No.
S12894933
CAS No.
M.F
C7H5IO2
M. Wt
253.974 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-c...

Product Name

3-iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid

IUPAC Name

3-iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid

Molecular Formula

C7H5IO2

Molecular Weight

253.974 g/mol

InChI

InChI=1S/C7H5IO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H,9,10)/i1+1,2+1,3+1,4+1,5+1,6+1

InChI Key

KVBWBCRPWVKFQT-IDEBNGHGSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)C(=O)O

Isomeric SMILES

[13CH]1=[13CH][13C](=[13CH][13C](=[13CH]1)I)C(=O)O

3-Iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid is a specialized organic compound that features an iodine atom and a carboxylic acid group attached to a cyclohexa-1,3,5-triene ring. The compound is isotopically labeled with carbon-13 at all six carbon positions, enhancing its utility in various scientific applications, particularly in nuclear magnetic resonance (NMR) spectroscopy. This isotopic labeling allows for detailed analysis of molecular structures and dynamics.

The molecular formula of this compound is C7H5IO2C_7H_5IO_2, and it has a molecular weight of approximately 253.974 g/mol. The unique structure and properties of this compound make it valuable in both research and industrial applications.

  • Substitution Reactions: The iodine atom can be replaced through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide and potassium cyanide.
  • Oxidation: The compound can undergo oxidation to yield various products; for instance, using potassium permanganate may lead to the formation of di-carboxylic acids.
  • Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

These reactions highlight the compound's versatility and potential for further chemical modifications.

The synthesis of 3-iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid typically involves several key steps:

  • Preparation of Isotopically Labeled Benzene: The process begins with the preparation of isotopically labeled benzene (1,2,3,4,5,6-13C6).
  • Iodination: The labeled benzene undergoes iodination to introduce the iodine atom at the desired position using iodine and a suitable oxidizing agent.
  • Carboxylation: The iodinated intermediate is subjected to carboxylation using carbon dioxide under high pressure and temperature conditions to introduce the carboxylic acid group.

These steps collectively form the basis for synthesizing this complex compound.

3-Iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid has several applications:

  • NMR Spectroscopy: Its carbon-13 labeling makes it an excellent probe for NMR studies.
  • Tracer Studies: It can be utilized as a tracer in metabolic studies to monitor molecular movement within biological systems.
  • Drug Development: This compound serves as a model for studying drug interactions and mechanisms of action in pharmaceutical research.
  • Material Science: It can be applied in synthesizing novel materials with specific properties such as polymers and nanomaterials.

Several compounds share structural similarities with 3-iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
4-Iodo(1,2,3,4,5,6-13C6)cyclohexa-1,3-dieneC7H5IContains a diene system instead of a triene
Ethyl 3-Iodo(1,2,3,4,5,-13C6)cyclohexa-1-carboxylateC9H9IO2An ester derivative that may exhibit different reactivity
Phenyl 4-Iodo(1H-pyrrole)C9H8IIncorporates a heterocyclic structure providing different biological activity

The uniqueness of 3-iodo(1,2,3,4,5,-13C6)cyclohexa-1-carboxylic acid lies in its specific isotopic labeling and the presence of both an iodine atom and a carboxylic acid group on the cyclohexa ring. This combination enhances its utility in NMR studies and tracer applications compared to other similar compounds.

XLogP3

3.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

253.95356 g/mol

Monoisotopic Mass

253.95356 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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